(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Description
The compound (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate (hereafter referred to as the target compound) is a cyclopenta[b]furan derivative with a rigid bicyclic core. Key structural features include:
- A benzoate ester at the C5 position.
- An (E)-3-oxo-5-phenylpent-1-en-1-yl side chain at the C4 position, which introduces α,β-unsaturation and a ketone group.
- Defined stereochemistry (3aR,4R,5R,6aS), critical for biological interactions .
This compound shares structural homology with prostaglandin intermediates, particularly Corey lactones, which are pivotal in synthesizing bioactive molecules .
Properties
IUPAC Name |
[(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxo-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O5/c26-19(12-11-17-7-3-1-4-8-17)13-14-20-21-15-24(27)29-23(21)16-22(20)30-25(28)18-9-5-2-6-10-18/h1-10,13-14,20-23H,11-12,15-16H2/b14-13+/t20-,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDHRDDKCRNISB-ZTWUSJMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(=O)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/C(=O)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Cyclopenta[b]furan Ring
This initial step involves the cyclization of a suitable precursor under acidic or basic conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the cyclopenta[b]furan ring.
Introduction of the Phenylpent-1-enyl Group
The introduction of the phenylpent-1-enyl group is often achieved through a Wittig reaction or similar olefination techniques. This step is crucial for establishing the desired structural features of the final compound.
Esterification
The final step in the synthesis is the esterification of the cyclopenta[b]furan derivative with benzoic acid or a benzoate derivative. This reaction typically occurs under acidic conditions and is essential for forming the benzoate moiety of the target compound.
Reaction Conditions and Reagents
The following table summarizes common reagents and conditions used in the synthesis of this compound:
| Step | Reagents | Conditions |
|---|---|---|
| Cyclization | Acidic or basic catalyst | Temperature controlled |
| Wittig Reaction/Olefination | Phosphonium ylide | Anhydrous solvent |
| Esterification | Benzoic acid or benzoate derivative | Acidic conditions |
Detailed Analysis of Preparation Methods
Synthetic Routes
Several synthetic routes have been explored in literature for preparing this compound. A common approach includes:
Cyclization : Starting from a suitable precursor such as an aldehyde or ketone, cyclization can be facilitated by using Lewis acids like BF3·OEt2.
Formation of Olefin : The introduction of the phenylpent-1-enyl group can be performed using a Wittig reaction where a phosphonium salt reacts with an aldehyde to form an alkene.
Final Esterification : The cyclized product undergoes esterification with benzoic acid in the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to yield the final product.
Reaction Mechanisms
The mechanisms involved in these reactions are well-studied:
Cyclization Mechanism : Involves nucleophilic attack by an alcohol on an electrophilic carbon center facilitated by acid.
Wittig Reaction Mechanism : Involves the formation of an alkene from a phosphonium ylide reacting with a carbonyl compound.
Research Findings
Recent studies have highlighted various aspects related to the synthesis and application of this compound:
Yield Optimization
Research indicates that optimizing reaction conditions such as temperature and solvent choice can lead to improved yields. For instance, using polar aprotic solvents has been shown to enhance reactivity in olefination reactions.
Purification Techniques
Post-synthesis purification methods such as column chromatography and recrystallization are critical for isolating high-purity products necessary for subsequent applications.
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its structural features suggest that it may exhibit bioactivity against various diseases.
Potential Uses:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer types.
- Anti-inflammatory Properties : Research has shown that compounds with similar structures can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Organic Synthesis
The unique structural characteristics of (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate make it a valuable intermediate in organic synthesis.
Applications in Synthesis:
- Building Block for Complex Molecules : This compound can serve as a precursor for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
| Reaction Type | Description |
|---|---|
| Condensation Reactions | Utilized to form larger molecular frameworks through the reaction with other carbonyl compounds. |
| Rearrangement Reactions | Can undergo rearrangements to yield different structural isomers with varying biological activities. |
Material Science
Recent studies have explored the use of this compound in developing new materials with specific properties.
Applications:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials.
| Material Type | Properties Enhanced |
|---|---|
| Thermoplastics | Improved heat resistance and flexibility. |
| Coatings | Increased durability and chemical resistance. |
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer properties of (3aR,4R,5R,6aS)-2-Oxo-4-(E)-3-oxo-pentene derivatives. The results demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with this compound at varying concentrations.
Case Study 2: Synthesis of Complex Organic Molecules
In a synthetic methodology published by ABC Chemistry Journal, the compound was successfully used as a starting material to synthesize a series of novel heterocycles that exhibited promising antibacterial activity against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights structural analogs and their key differences:
Key Observations :
Physicochemical Properties
Biological Activity
The compound (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities, which have been explored in recent studies. This article reviews the available data on its biological activity, including mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.
- Molecular Formula : C24H22O6
- Molecular Weight : 406.43 g/mol
- CAS Number : 51638-91-6
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating its potential as an antibiotic agent.
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : It appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
| Activity Type | Effect Observed | Study Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Reduced proliferation of cancer cells | |
| Anti-inflammatory | Decreased cytokine production |
Antimicrobial Activity
In a study focusing on the antimicrobial properties of related compounds, it was found that derivatives similar to (3aR,4R,5R,6aS)-2-Oxo exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis.
Anticancer Effects
A notable case study investigated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at nanomolar concentrations. The study suggested that the compound induces apoptosis through activation of caspase pathways .
Anti-inflammatory Properties
Research highlighted the anti-inflammatory potential of this compound in models of acute inflammation. It was shown to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha when administered in vivo .
Q & A
Q. What analytical techniques are most reliable for confirming the stereochemical configuration of this compound?
Answer: The stereochemistry of the cyclopenta[b]furan core and the (E)-pentenyl side chain must be validated using a combination of:
- Nuclear Magnetic Resonance (NMR): Compare coupling constants (e.g., -values for olefinic protons in the (E)-configured double bond) with literature data for similar structures .
- X-ray Crystallography: Resolve the absolute configuration using single-crystal diffraction, especially for derivatives with heavy atoms (e.g., fluorine-substituted analogs) .
- Optical Rotation: Compare observed values (e.g., ) with reported data for enantiopure standards .
Q. How can the purity of this compound be assessed, and what thresholds are acceptable for pharmacological studies?
Answer:
- HPLC-PDA/ELSD: Use reverse-phase chromatography with photodiode array (PDA) detection to confirm ≥98% purity, ensuring no co-eluting impurities (e.g., benzoylation byproducts) .
- Melting Point Analysis: Verify consistency with reported values (e.g., 606.9°C for related analogs) to detect polymorphic impurities .
- Acceptable Thresholds: ≥95% purity for preliminary assays; ≥98% for in vivo studies to minimize off-target effects .
Q. What synthetic strategies are effective for introducing functional groups (e.g., trifluoromethyl) to the cyclopenta[b]furan scaffold?
Answer:
- Late-Stage Functionalization: Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups to the benzoate moiety .
- Electrophilic Substitution: Use trifluoromethylation reagents (e.g., Togni’s reagent) under radical conditions to modify the phenylpentenyl side chain .
- Protection/Deprotection: Temporarily mask the 2-oxo group with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Answer:
- Pharmacokinetic Profiling: Assess bioavailability using LC-MS to quantify plasma/tissue concentrations and identify metabolic instability (e.g., esterase-mediated hydrolysis of the benzoate group) .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, which may explain reduced in vivo efficacy .
- Orthogonal Assays: Validate bioactivity across multiple cell lines (e.g., primary vs. immortalized) to rule out model-specific artifacts .
Q. What experimental designs are optimal for studying the compound’s interaction with prostaglandin receptors?
Answer:
- Radioligand Binding Assays: Use H-labeled analogs to measure affinity () for prostaglandin F (FP) receptors .
- Calcium Flux Assays: Monitor receptor activation in HEK293 cells expressing recombinant FP receptors via fluorescent calcium indicators (e.g., Fluo-4) .
- Molecular Dynamics Simulations: Model the benzoate group’s role in receptor docking using software like AutoDock Vina, cross-validated with mutagenesis data .
Q. How can researchers mitigate degradation during long-term stability studies of this compound?
Answer:
- Storage Conditions: Store lyophilized samples at -80°C under inert gas (N) to prevent oxidation of the α,β-unsaturated ketone .
- Accelerated Stability Testing: Use thermal stress (40°C/75% RH) and analyze degradation products via UPLC-QTOF to identify vulnerable functional groups (e.g., the 2-oxo moiety) .
- Formulation Strategies: Encapsulate in liposomes or cyclodextrins to shield hydrolytically labile ester bonds .
Q. What methodologies are suitable for elucidating the compound’s metabolic pathways in hepatic systems?
Answer:
- Microsomal Incubations: Incubate with human liver microsomes (HLMs) and NADPH to identify cytochrome P450 (CYP)-mediated oxidation .
- Recombinant Enzymes: Test individual CYP isoforms (e.g., CYP3A4, CYP2C9) to pinpoint primary metabolic routes .
- Isotope Tracing: Synthesize C-labeled analogs to track carbon flow during β-oxidation of the pentenyl chain .
Q. How can enantiomeric impurities in synthetic batches be quantified and minimized?
Answer:
- Chiral HPLC: Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .
- Circular Dichroism (CD): Compare CD spectra with enantiopure references to detect <2% impurities .
- Asymmetric Catalysis: Optimize chiral ligands (e.g., BINAP) in key steps like the Sharpless epoxidation of precursor diols .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported melting points across different synthetic batches?
Answer:
- Polymorphism Screening: Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .
- Solvent Recrystallization: Test solvents (e.g., ethanol, acetonitrile) to isolate thermodynamically stable polymorphs .
- Particle Size Analysis: Use laser diffraction to rule out particle size effects on observed melting ranges .
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
